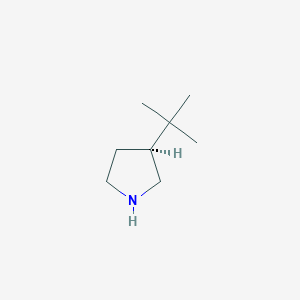

(S)-3-(tert-Butyl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

1260619-48-4 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(3S)-3-tert-butylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

LMVHALAYUBESJG-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCNC1 |

Canonical SMILES |

CC(C)(C)C1CCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for S 3 Tert Butyl Pyrrolidine and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective methods are crucial for obtaining enantiomerically pure pyrrolidine (B122466) derivatives, which is often a prerequisite for their biological activity or catalytic efficacy.

Asymmetric Alkylation and Functionalization

Asymmetric alkylation of prochiral pyrrolidine precursors is a direct strategy to introduce chirality. This often involves the deprotonation of an N-protected pyrrolidine, such as N-Boc-pyrrolidine, using a chiral base or a combination of an achiral base and a chiral ligand, followed by quenching with an electrophile. whiterose.ac.ukorgsyn.org For instance, the use of sec-butyllithium (B1581126) in the presence of a chiral diamine like (+)-sparteine can facilitate the enantioselective deprotonation at the 2-position, which can then be functionalized. orgsyn.org While this method is powerful for 2-substituted pyrrolidines, achieving high stereoselectivity at the 3-position is more challenging and often requires specifically designed substrates and catalysts.

Another approach involves the asymmetric alkylation of glycine-derived Ni(II) complexes, which serve as chiral nucleophilic glycine (B1666218) equivalents. These complexes can be reacted with various electrophiles to produce a wide range of α-amino acids with excellent diastereoselectivity. researchgate.net This methodology could potentially be adapted for the synthesis of 3-substituted proline derivatives.

Enantioselective Cyclization Reactions (e.g., Nitrile Anion Cyclization)

Enantioselective cyclization reactions provide a powerful means to construct the chiral pyrrolidine ring from acyclic precursors. A notable example is the nitrile anion cyclization strategy. acs.orgresearchgate.netresearchgate.netnih.gov This method has been successfully employed in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. acs.orgresearchgate.netresearchgate.netnih.gov

Table 1: Key Steps in Nitrile Anion Cyclization for a Disubstituted Pyrrolidine

| Step | Reaction | Reagents/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| 1 | Asymmetric Reduction | Catalytic CBS reduction | Chiral chlorohydrin | acs.orgresearchgate.net |

| 2 | Amination | tert-Butylamine | Displacement of chloride | acs.orgresearchgate.net |

| 3 | Conjugate Addition | Acrylonitrile | Formation of cyclization precursor | acs.orgresearchgate.net |

| 4 | Nitrile Anion Cyclization | Diethyl chlorophosphate, LiHMDS | Enantioselective formation of pyrrolidine ring (>95% yield, 94-99% ee) | acs.orgresearchgate.netresearchgate.net |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. Pseudoephedrine and tert-butanesulfinamide are prominent examples of effective chiral auxiliaries. wikipedia.orgrsc.orgsigmaaldrich.com

For instance, (S)-tert-butanesulfinamide can be condensed with aldehydes or ketones to form N-tert-butanesulfinyl imines. wikipedia.orgsigmaaldrich.com These imines are activated for nucleophilic addition, and the bulky tert-butanesulfinyl group directs the approach of the nucleophile, leading to high diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions yields the chiral amine. wikipedia.orgsigmaaldrich.com This strategy has been applied to the synthesis of various chiral amines and could be adapted for the synthesis of (S)-3-(tert-Butyl)pyrrolidine by using an appropriate ketone precursor and a tert-butyl nucleophile.

The use of chiral auxiliaries is a robust method for asymmetric synthesis, providing a reliable way to control stereochemistry.

Organocatalytic Routes to Chiral Pyrrolidines

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. researchgate.netmdpi.com Chiral pyrrolidine derivatives, including those based on proline, are themselves important organocatalysts. mdpi.comjyu.fi The synthesis of these chiral pyrrolidines often employs organocatalytic methods. researchgate.netbohrium.com

One of the most common organocatalytic strategies for constructing pyrrolidine rings is the [3+2] cycloaddition reaction. researchgate.net This can involve the reaction of azomethine ylides with various dipolarophiles, catalyzed by a chiral organocatalyst. Another approach is the Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, followed by a subsequent cyclization step. researchgate.net For example, the asymmetric Michael addition of nitro esters to enals, catalyzed by a diarylprolinol silyl (B83357) ether, can produce chiral adducts with high enantioselectivity, which can then be cyclized to form trans-3-substituted proline derivatives. researchgate.net

Organocatalytic strategies offer a diverse and powerful toolkit for the synthesis of chiral pyrrolidines, often proceeding under mild conditions with high stereocontrol. researchgate.netbohrium.com

Precursor-Based Synthesis Strategies

These strategies rely on the modification of readily available chiral precursors, such as hydroxylated pyrrolidines, which already contain the desired stereochemistry at certain positions.

Derivatization from Hydroxylated Pyrrolidine Precursors

Chiral 3-hydroxypyrrolidine is a valuable precursor for the synthesis of various 3-substituted pyrrolidines. google.com It can be prepared in high optical purity from chiral epichlorohydrin. google.com The hydroxyl group can be protected, followed by N-derivatization and subsequent deprotection to yield the desired N-substituted 3-hydroxypyrrolidine. google.com

Alternatively, 3-hydroxyproline (B1217163) can serve as a starting material. nih.gov The hydroxyl group can be converted into a good leaving group, such as a triflate, allowing for the introduction of various substituents via palladium-catalyzed coupling reactions. nih.gov Hydrogenation of the resulting product can then provide the final 3-substituted proline derivative. nih.gov Another approach involves the direct alkylation of the hydroxyl group. nih.gov

These precursor-based methods are advantageous as they start from a stereochemically defined and often commercially available material, simplifying the synthetic route to the target molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Boc-pyrrolidine |

| (+)-sparteine |

| (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid |

| Diethyl chlorophosphate |

| Lithium hexamethyldisilazide |

| Acrylonitrile |

| tert-Butylamine |

| (S)-tert-butanesulfinamide |

| N-tert-butanesulfinyl imine |

| 3-Hydroxyproline |

| Chiral epichlorohydrin |

| Diarylprolinol silyl ether |

| Nitro ester |

| Enals |

| Azomethine ylide |

| Pseudoephedrine |

Modifications of Existing Pyrrolidine Frameworks

The synthesis of this compound and its derivatives can be efficiently achieved by modifying pre-existing pyrrolidine rings. This strategy leverages readily available and often chiral pyrrolidine precursors, introducing the bulky tert-butyl group at the C-3 position through various chemical transformations.

One prominent example involves the modification of hydroxyproline, a naturally abundant and chiral building block. For instance, the synthesis of conformationally locked 4-tert-butylprolines has been demonstrated starting from 4-hydroxy-L-proline. researchgate.net A key step in this transformation is the substitution of the hydroxyl group with a tert-butyl group using an organocuprate reagent like lithium tert-butyl(phenylthio)cuprate (t-BuCuSPhLi). researchgate.net This approach highlights the ability to introduce sterically demanding groups onto the pyrrolidine scaffold, which can enforce specific ring puckering, a valuable attribute in medicinal chemistry and peptide science. researchgate.netnih.gov

Another powerful strategy is the direct alkylation of pyrrolidine derivatives. Catalyst-tuned hydroalkylation reactions of 3-pyrrolines offer a regioselective route to either C2- or C3-alkylated pyrrolidines. organic-chemistry.org By selecting an appropriate nickel (Ni) catalyst system, it is possible to direct the hydroalkylation to the C-3 position, providing a direct pathway to 3-substituted pyrrolidines. organic-chemistry.org This method is advantageous as it utilizes readily available starting materials and catalysts. organic-chemistry.org

Novel Catalytic Systems in this compound Synthesis

Modern synthetic strategies increasingly rely on novel catalytic systems to achieve high efficiency, selectivity, and enantiocontrol in the construction of complex molecules like this compound. Transition metal catalysis, in particular, has provided a versatile toolkit for the formation of the pyrrolidine ring and the introduction of substituents with precise stereochemical control.

Transition Metal-Catalyzed Processes

A diverse array of transition metals has been employed to catalyze the synthesis of pyrrolidine rings. These processes often involve the formation of multiple bonds in a single, atom-economical step. researchgate.net

Palladium (Pd) Catalysis: Palladium-catalyzed [3+2] cycloaddition reactions are a powerful method for constructing five-membered heterocycles. acs.orgnih.gov The reaction between a trimethylenemethane (TMM) precursor and an imine, catalyzed by a chiral palladium complex, can generate highly substituted pyrrolidines with excellent yields and selectivities. acs.orgnih.gov This approach is notable for enabling the catalytic, asymmetric addition of a carbon nucleophile to ketimines. acs.org

Iridium (Ir) Catalysis: Chiral iridium complexes have been developed for the asymmetric hydrogenation of cyclic enamines, providing a route to optically active cyclic tertiary amines. organic-chemistry.org More recently, iridacycle complexes have been shown to catalyze "borrowing hydrogen" annulation reactions between racemic diols and primary amines to give enantioenriched pyrrolidines. organic-chemistry.org

Rhodium (Rh) Catalysis: Dirhodium catalysts facilitate intramolecular nitrene insertion into C-H bonds, allowing for the diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org

Copper (Cu) Catalysis: Copper catalysts are effective in promoting intramolecular amination of unactivated C(sp³)-H bonds, leading to the formation of pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org

Gold (Au) Catalysis: Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides an efficient route to various enantioenriched pyrrolidines. organic-chemistry.org

A comparison of selected transition metal-catalyzed processes for pyrrolidine synthesis is presented below.

| Catalyst System (Metal/Ligand) | Reaction Type | Substrates | Key Advantages | Ref. |

| Pd(0) / Phosphoramidite (B1245037) | [3+2] Cycloaddition | Trimethylenemethane (TMM) donors, Imines | High yield and enantioselectivity for highly substituted pyrrolidines. | acs.orgnih.gov |

| Ni / Chiral BOX Ligand | Hydroalkylation | 3-Pyrrolines, Alkyl halides | Catalyst-tuned regioselectivity for C3-alkylation. | organic-chemistry.org |

| Ir / Chiral Diene or Phosphine (B1218219) | Asymmetric Hydrogenation / Annulation | Cyclic Enamines, Diols + Amines | Direct access to chiral pyrrolidines from simple precursors. | organic-chemistry.org |

| Rh₂(esp)₂ | C-H Nitrene Insertion | Sulfamates | Mild, oxidant-free conditions for N-unprotected pyrrolidines. | organic-chemistry.org |

| Au(I) / Chiral Ligand | Cycloisomerization/Hydrogenation | Homopropargyl sulfonamides | Excellent yields and enantioselectivities. | organic-chemistry.org |

| Cu(I) / Proline | Multicomponent Reaction | N-(2-bromophenyl)trifluoroacetamides, Alkynes | One-pot synthesis of polysubstituted heterocycles. | mdpi.com |

Ligand Design for Enantiocontrol

The success of enantioselective transition metal catalysis hinges on the rational design of chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

In palladium-catalyzed [3+2] cycloadditions, novel phosphoramidite ligands have been instrumental in achieving high enantioselectivity. acs.orgnih.gov The steric and electronic properties of these ligands, such as those based on a bis-naphthyl framework, are fine-tuned to maximize stereochemical induction during the key bond-forming step. nih.gov Similarly, for nickel- and cobalt-catalyzed hydroalkylation reactions, chiral bis(oxazoline) (BOX) ligands are employed to control both regioselectivity and enantioselectivity. organic-chemistry.org

In iridium-catalyzed hydroamination, the use of ligands like DTBM-Segphos in combination with an iridium precursor leads to highly active catalysts capable of producing amines with excellent enantiomeric excess (up to 99% ee). acs.org For rhodium-catalyzed arylations, chiral bicyclo[3.3.0]octadiene ligands have proven effective. organic-chemistry.org The development of new ligand scaffolds is a continuous effort in the field, aiming to broaden the scope and improve the efficiency of asymmetric catalytic methods for synthesizing chiral pyrrolidines. mdpi.com

Strategic Protecting Group Chemistry for the Pyrrolidine Nitrogen and Side Chains

The pyrrolidine nitrogen, being a nucleophilic secondary amine, almost always requires protection during synthetic manipulations of the ring. rsc.org The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose. nih.govmdpi.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govvulcanchem.com

Side-chain functional groups also frequently require protection. Hydroxyl groups, for instance, can be protected as silyl ethers using reagents like tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. nih.gov This group is robust but can be selectively cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

In the context of peptide synthesis, where pyrrolidine derivatives are often incorporated as amino acid analogues, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for N-terminal protection. acs.org It is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent. acs.org Interestingly, pyrrolidine itself has been explored as a base for Fmoc removal, expanding the range of compatible solvents for solid-phase peptide synthesis. acs.orgresearchgate.net

The table below summarizes common protecting groups used in the synthesis of pyrrolidine derivatives.

| Protecting Group | Abbreviation | Structure | Application | Common Deprotection Reagents | Ref. |

| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | Pyrrolidine Nitrogen | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | nih.govmdpi.com |

| Benzyl | Bn | C₇H₇ | Pyrrolidine Nitrogen | H₂, Pd/C (Catalytic Hydrogenation) | nih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂ | Pyrrolidine/Amine Nitrogen | Piperidine, Pyrrolidine | acs.orgresearchgate.net |

| tert-Butyldimethylsilyl | TBDMS/TBS | C₆H₁₅Si | Hydroxyl Groups | Tetrabutylammonium Fluoride (TBAF), HF | nih.gov |

| Carboxybenzyl | Cbz | C₈H₇O₂ | Pyrrolidine Nitrogen | H₂, Pd/C (Catalytic Hydrogenation) | unibo.it |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | C₆H₁₅OSi | Pyrrole (B145914)/Indole Nitrogen | Tetrabutylammonium Fluoride (TBAF), Acid | acs.org |

Stereochemical Investigations and Conformational Analysis

Inherent Conformational Preferences of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. vulcanchem.com These non-planar forms are crucial for its role in the structure of peptides and as a component of various synthetic molecules. nih.gov

The pyrrolidine ring predominantly exists in two main puckered conformations, known as envelope (E) and twisted (T) forms. beilstein-journals.org In the context of substituted pyrrolidines like those derived from proline, these are often referred to as Cγ-endo and Cγ-exo puckers. beilstein-journals.orgpnas.org In these envelope conformations, one atom (Cγ, the carbon at position 4 relative to the carboxyl group in proline) is displaced from the plane formed by the other four atoms. wisc.edu The Cγ-endo pucker places the Cγ atom on the same side as the carboxyl group, while the Cγ-exo pucker places it on the opposite side. beilstein-journals.orgresearchgate.net

The interconversion between these puckered states is a dynamic process with a relatively low energy barrier, allowing the ring to be flexible. beilstein-journals.org The ratio of these conformers can be influenced by substituents on the ring. nih.gov For instance, in unsubstituted proline, the Cγ-endo pucker is generally favored. beilstein-journals.org The energy difference between these states is often subtle, typically in the range of a few kcal/mol. biorxiv.org

The geometry of the pyrrolidine ring can be described by two pseudorotational parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The phase angle defines which atoms are out of the plane, while the amplitude describes the extent of this out-of-plane distortion. beilstein-journals.org

The introduction of a sterically demanding tert-butyl group at the C3 position of the pyrrolidine ring has a profound impact on its conformational equilibrium. researchgate.net Due to its large size, the tert-butyl group strongly prefers to occupy a pseudoequatorial position to minimize steric hindrance. researchgate.netvulcanchem.com This preference effectively "locks" the pyrrolidine ring into a specific pucker. researchgate.net

In the case of 4-tert-butylprolines, a trans-4-tert-butyl group induces a Cγ-endo pucker, while a cis-4-tert-butyl group favors a Cγ-exo pucker. researchgate.net This is in contrast to the effects of electronegative substituents, where a cis-substituent typically favors the endo pucker and a trans-substituent favors the exo pucker. nih.govresearchgate.net For (S)-3-(tert-Butyl)pyrrolidine, the bulky tert-butyl group at C3 will dictate the ring's conformation, forcing adjacent substituents and the ring itself into a preferred, low-energy arrangement. researchgate.net

The steric bulk of the tert-butyl group can also introduce torsional strain if not accommodated in a pseudoequatorial position. This steric influence is a key factor in designing pyrrolidine-based organocatalysts, where the conformation of the catalyst-substrate complex determines the stereochemical outcome of a reaction. mdpi.com

Computational Chemistry Applications in Conformational Analysis

Computational chemistry has become an indispensable tool for understanding the complex conformational landscapes of molecules like this compound. These methods provide insights into the structures and energies of different conformers, transition states, and reaction pathways that are often difficult to probe experimentally. nih.govchemrxiv.org

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and energetics of molecules. bohrium.com DFT calculations are instrumental in determining the relative stabilities of the Cγ-endo and Cγ-exo puckers of the pyrrolidine ring. wisc.edu For example, DFT calculations have been used to show that for certain substituted prolines, the Cγ-exo pucker is more stable than the Cγ-endo pucker by a quantifiable energy difference. wisc.edu

DFT can also elucidate the geometries and energies of transition states for conformational interconversions and chemical reactions. nih.govrsc.org Studies on proline-containing peptides have used DFT to model the transition states of cis/trans isomerization, revealing that the amide nitrogen adopts a tetrahedral geometry in the transition state. nih.gov In the context of this compound, DFT calculations can predict how the tert-butyl group influences the energy barriers for ring puckering and reactions. mdpi.com The choice of functional and basis set, along with the inclusion of solvent effects (often through implicit solvation models), is crucial for obtaining results that correlate well with experimental data. nih.gov

Table 1: Representative DFT-Calculated Energy Differences for Pyrrolidine Ring Puckers

| Compound/System | Pucker Preference | Calculated Energy Difference (kcal/mol) | Reference |

| Ac-mep-OMe | Cγ-endo over Cγ-exo | 1.4 | pnas.org |

| Ac-flp-OMe | Cγ-endo over Cγ-exo | 0.61 | pnas.org |

| Ac-Mep-OMe | Cγ-exo over Cγ-endo | 1.7 | pnas.org |

| Ac-Flp-OMe | Cγ-exo over Cγ-endo | 0.85 | pnas.org |

Note: This table presents data for proline derivatives to illustrate the application of DFT in determining pucker preferences. Ac = Acetyl, mep = (2S,4R)-4-methylproline, flp = (2S,4S)-4-fluoroproline, Mep = (2S,4S)-4-methylproline, Flp = (2S,4R)-4-fluoroproline, OMe = Methyl ester.

While DFT provides high accuracy for smaller systems, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational space of larger molecules over longer timescales. researchgate.net MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. rsc.org

MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals the dynamic behavior of the molecule. researchgate.net These simulations can be used to study the interconversion between different ring puckers and to understand how the tert-butyl substituent restricts the conformational freedom of the pyrrolidine ring. Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach, treating a reactive core with a high level of QM theory while the surrounding environment is modeled with more computationally efficient MM force fields. researchgate.net This approach is particularly useful for studying reactions in solution. researchgate.net

Computational methods are powerful tools for predicting the stereoselectivity of reactions involving chiral catalysts like derivatives of this compound. mdpi.comchemrxiv.org By calculating the energies of the transition states leading to different stereoisomeric products, the enantiomeric or diastereomeric excess can be predicted. rsc.org

For organocatalyzed reactions, DFT calculations have been employed to model the transition states of key steps, such as aldol (B89426) or Michael additions. mdpi.com These models can reveal the crucial non-covalent interactions, such as hydrogen bonds or steric repulsion, between the catalyst and the substrates that govern stereoselectivity. mdpi.comrsc.org For example, in prolinamide-catalyzed aldol reactions, DFT calculations have shown that the tert-butyl group plays a significant role in both the reaction rate and the enantioselectivity. mdpi.com Computational studies can also guide the design of new catalysts by predicting how structural modifications will affect their performance. rsc.org

Stereochemical Purity and Enantiomeric Excess Determination in Synthetic Pathways

The synthesis of enantiomerically pure this compound relies on precise control of stereochemistry throughout the synthetic sequence. Consequently, the accurate determination of stereochemical purity and enantiomeric excess (ee) is a critical aspect of its production. Various analytical techniques are employed to quantify the enantiomeric composition of intermediates and the final product, ensuring the desired stereochemical outcome.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and definitive method for determining the enantiomeric excess of 3-substituted pyrrolidine derivatives. The choice of the chiral column and the mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) gel support, are frequently effective. For instance, a Chiralpak IB column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used for the analysis of related N-tert-butylpyrrolidine structures. google.com

The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to different retention times. A typical analysis involves dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The enantiomers are then separated as they pass through the chiral column, and their relative concentrations are determined by integrating the peak areas in the resulting chromatogram. The enantiomeric excess is then calculated from these areas. libretexts.orgchemistrysteps.com

In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine enantiomeric excess, often through the use of chiral solvating agents or chiral derivatizing agents. One approach involves using a chiral alignment medium, such as poly-γ-benzyl-L-glutamate (PBLG), which induces a partial orientation of the solute molecules. kit.edu In such an anisotropic environment, the NMR signals for the two enantiomers can be resolved due to differences in their residual chemical shift anisotropies, allowing for direct integration and ee calculation. kit.edu

Detailed research into the synthesis of complex pyrrolidine-based molecules demonstrates the application of these methods. For example, in the synthesis of highly functionalized pyrrolidine derivatives, chiral HPLC is the standard method for quantifying the success of asymmetric reactions or resolution processes. google.comgoogleapis.com Researchers often screen various chiral columns and solvent systems to optimize the separation for a specific intermediate. chromatographyonline.com

The following tables summarize typical conditions and findings from studies on related chiral pyrrolidine compounds, illustrating the methods used to ensure high stereochemical purity.

Table 1: Example of Chiral HPLC Method for N-tert-Butylpyrrolidine Derivatives

| Parameter | Details |

| Instrument | Gilson 215 Liquid Handler with PrepELS II Detector |

| Column | Daicel Corporation Chiralpak IB (5 µm, 4.6 mm x 250 mm) |

| Mobile Phase | 10% Ethanol in Hexane (B92381) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (Wavelength not specified in source) |

| Analysis Type | Isocratic |

| Run Time | 12 minutes |

| Data derived from a method for (syn)-tert-butyl-3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate. google.com |

Table 2: Research Findings on Enantiomeric Excess for Substituted Pyrrolidines

| Compound Type | Method | Chiral Auxiliary/Catalyst | Achieved Enantiomeric Excess (ee) | Reference |

| 5-tert-Butyl-3-oxo-proline ester | Rh₂(OAc)₄ catalyzed N-H insertion | N-Boc protected amino ester | >98% (single diastereomer) | acs.org |

| N-Boc-pyrrolidine | Asymmetric Lithiation-Transmetalation-Coupling | (-)-Sparteine / Pd-catalyst | 92% ee | acs.org |

| Substituted Pyrrolidine Carboxamide | Selective Crystallization with Chiral Acid | Chiral Carboxylic Acids | >99.5% ee | google.comgoogleapis.com |

| Tetrasubstituted Pyrrolidines | NMR in Chiral Alignment Medium | Poly-γ-benzyl-L-glutamate (PBLG) | ee < 2% (for a racemic sample) | kit.edu |

| This table presents findings for various pyrrolidine derivatives to illustrate the determination of enantiomeric excess in related systems. |

The synthesis of this compound often starts from chiral precursors or employs asymmetric catalysis, where achieving high enantiomeric excess is a primary goal. acs.orggoogle.com For instance, the intramolecular N-H insertion of a metal carbenoid derived from an enantiopure N-Boc δ-amino α-diazo β-keto ester can produce a 5-tert-butyl-3-oxo-proline derivative as a single isomer. acs.org Subsequent chemical transformations would then lead to the target pyrrolidine. In such multi-step syntheses, chiral purity is typically monitored at key stages to prevent erosion of the enantiomeric excess. Processes like crystallization can be used not only for purification but also for the enantiomeric enrichment of intermediates. google.comgoogleapis.com

Applications As a Chiral Building Block and Catalyst in Asymmetric Synthesis

Role in Asymmetric Organocatalysis

The pyrrolidine (B122466) motif is a cornerstone of modern organocatalysis, with (S)-proline being a foundational example. rsc.org Building upon this, derivatives like (S)-3-(tert-Butyl)pyrrolidine are employed to develop more sophisticated catalysts with enhanced activity and selectivity. nih.govmdpi.com These catalysts typically operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which guide the stereochemical outcome of the reaction. rsc.org

The design of effective pyrrolidine-based organocatalysts hinges on the strategic placement of substituents that create a well-defined chiral environment around the catalytically active amine. The incorporation of a bulky group, such as the tert-butyl moiety at the C3 position, is a key design principle. nih.govmdpi.com This group plays a crucial role in enhancing enantioselectivity by sterically shielding one face of the reactive intermediate (e.g., an enamine), thereby directing the approach of the substrate from the less hindered face.

Organocatalysts derived from chiral pyrrolidine scaffolds, including those conceptually related to this compound, have proven highly effective in key carbon-carbon bond-forming reactions.

Asymmetric Aldol (B89426) Reactions: The aldol reaction, which forms a new carbon-carbon bond and up to two new stereocenters, is a benchmark transformation for testing new catalysts. Densely substituted L-proline derivatives have been successfully used as organocatalysts in the direct aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde, achieving quantitative conversion with moderate diastereoselectivity. acs.org More complex peptide-like catalysts incorporating pyrrolidine units have been developed for challenging aldol reactions between ketones and perfluoroalkyl ketones, affording tertiary alcohols in high yields and with good enantioselectivities. nih.govmdpi.com

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is another area where pyrrolidine-based catalysts excel. Bifunctional catalysts are particularly effective. For example, a squaramide-containing pyrrolidine catalyst has been employed in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, producing the desired adduct with high enantiomeric purity. mdpi.com Similarly, primary amine-thiourea organocatalysts derived from amino acids like (S)-di-tert-butyl aspartate have shown excellent performance in the addition of ketones to nitroalkenes. mdpi.com These reactions are crucial for the synthesis of valuable chiral building blocks, including derivatives of γ-aminobutyric acid (GABA).

The table below summarizes representative results for these reactions using advanced pyrrolidine-based organocatalysts.

| Reaction | Catalyst Type | Reactants | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Aldol Addition | Densely Substituted Proline Derivative | Cyclohexanone + 4-Nitrobenzaldehyde | >95% | 78:22 | 68:32 |

| Aldol Addition | Prolinamide-Thiourea | Ketones + Perfluoroalkyl Ketones | High | - | up to 81% |

| Michael Addition | Bifunctional Squaramide | Nitromethane + Cinnamaldehyde | 64% | - | 92% |

| Michael Addition | Primary Amine-Thiourea | Acetophenone + β-Nitrostyrenes | Excellent | - | >99% |

This table presents data from various pyrrolidine-based catalyst systems to illustrate their general effectiveness in these reaction types.

The stereochemical outcome of reactions catalyzed by this compound derivatives is rationalized through the analysis of well-defined transition state models. In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine. The bulky tert-butyl group effectively blocks one of the enamine's prochiral faces. An incoming electrophile is thus forced to attack from the exposed face, leading to a highly enantioselective transformation.

For Michael additions catalyzed by bifunctional systems, a dual activation mechanism is often proposed. The pyrrolidine nitrogen forms an enamine with the donor, while the hydrogen-bond donor moiety (e.g., squaramide) activates the acceptor (e.g., nitroalkene). This organization within a chiral framework pre-orders the components in a specific orientation, minimizing the activation energy for the desired stereochemical pathway. mdpi.com Theoretical studies, including DFT calculations, have corroborated the significant impact of the tert-butyl group on both the reaction rate and the level of enantioselectivity achieved. nih.govmdpi.com The classic Zimmerman-Traxler model, which invokes a chair-like six-membered transition state, is frequently used to predict the diastereoselectivity in aldol reactions. harvard.edu

Utility as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

Beyond organocatalysis, the this compound scaffold is a valuable building block for synthesizing chiral ligands for asymmetric metal catalysis. By functionalizing the nitrogen atom or other positions on the ring with atoms that can coordinate to a metal (e.g., phosphorus, sulfur, or another nitrogen), a wide array of chiral ligands can be created. The inherent chirality and conformational rigidity of the pyrrolidine ring are transferred to the metal's coordination sphere, enabling enantioselective transformations.

Ligands incorporating the this compound moiety are designed to create a well-defined and sterically demanding chiral pocket around a metal center. The tert-butyl group acts as a steric directing group, influencing the binding of substrates and the subsequent bond-forming steps.

Common ligand scaffolds include:

Phosphine (B1218219) Ligands (P,N-Ligands): The pyrrolidine nitrogen can be one coordination site, while a phosphine group is introduced elsewhere, often attached to the nitrogen or a carbon atom of the ring. These P,N-ligands are highly effective in palladium-catalyzed reactions.

Diamine Ligands (N,N-Ligands): An additional nitrogen-containing group can be tethered to the pyrrolidine ring to create bidentate diamine ligands, which are useful in a variety of transition metal-catalyzed reactions.

Aminophosphine and Phosphoramidite (B1245037) Ligands: These classes of ligands, where phosphorus is linked to the pyrrolidine nitrogen, have proven to be exceptionally effective in creating a chiral environment that is tunable by modifying substituents on the phosphorus atom. nih.gov The chiral backbone provided by the pyrrolidine ring is crucial for inducing asymmetry.

Ligands derived from chiral pyrrolidines are instrumental in a range of enantioselective metal-catalyzed reactions. The specific combination of the chiral ligand and the metal determines the scope and efficacy of the catalytic system.

Palladium-Catalyzed Reactions: Asymmetric allylic alkylation (AAA) is a prominent application. Chiral ligands create an asymmetric environment around the palladium center, controlling the stereochemistry of the nucleophilic attack on the π-allyl-palladium intermediate. Ligands featuring axial chirality combined with a nitrogen-containing heterocycle have achieved high enantioselectivities (up to 95% ee) in these reactions. researchgate.net Another significant application is the enantioselective [3+2] cycloaddition of trimethylenemethane with imines, where novel phosphoramidite ligands have enabled the synthesis of chiral pyrrolidines with excellent yields and selectivities. nih.gov

Other Metal-Catalyzed Reactions: Chiral N,S-ligands based on related small-ring heterocycles have been used in the zinc-catalyzed addition of organozinc reagents to aldehydes, affording chiral secondary alcohols with high enantiomeric ratios. semanticscholar.org Gold(I) complexes bearing pyrrolidinyl-based ligands have been shown to catalyze atroposelective cyclization reactions, where aryl substituents on the pyrrolidine ring engage in key π-π interactions to control the stereochemical outcome. nih.gov

The table below highlights the performance of catalyst systems using chiral pyrrolidine-type ligands in various transformations.

| Reaction | Metal | Ligand Type | Substrates | Yield | Enantiomeric Excess (ee) |

| Allylic Alkylation | Palladium | Chiral Aminophosphine | Allylic Esters + Malonates | High | up to 95% |

| [3+2] Cycloaddition | Palladium | Phosphoramidite | Trimethylenemethane + Imines | Excellent | High |

| Organozinc Addition | Zinc | N,S-Ligand | Diethylzinc + Benzaldehyde | High | up to 94% |

| Atroposelective Cyclization | Gold | Pyrrolidinyl-Biaryl | Diarylacetylenes | Good | up to 94% |

This table showcases results from various advanced catalyst systems featuring chiral nitrogen heterocycle ligands to demonstrate their broad applicability.

Precursor for the Synthesis of Complex Organic Molecular Architectures

Construction of Polycyclic Systems

The incorporation of the this compound framework is a strategic approach for the diastereoselective synthesis of polycyclic systems, including various classes of alkaloids. researchgate.netnih.gov Methodologies such as tandem acylation followed by intramolecular Diels-Alder reactions or other cyclization cascades can be employed to construct bridged and fused ring systems. In these synthetic pathways, the inherent chirality of the pyrrolidine ring is transferred to the newly formed stereocenters of the polycyclic product.

The tert-butyl group at the C3 position plays a crucial role in these transformations. Its significant steric bulk can lock the conformation of the pyrrolidine ring and influence the trajectory of approaching reactants or intramolecular cyclization events. This steric directing effect is critical for achieving high levels of diastereoselectivity, favoring the formation of one specific diastereomer over others. For instance, in a tandem N-acylation/intramolecular [4+2] cycloaddition sequence, the chiral pyrrolidine precursor directs the facial selectivity of the dienophile addition, leading to the stereocontrolled formation of multiple new rings and chiral centers in a single step. researchgate.net

Strategies for building polycyclic scaffolds from pyrrolidine-containing precursors often involve a sequence of reactions designed to assemble the target architecture efficiently.

Table 1: Representative Strategy for Polycyclic Alkaloid Synthesis

| Step | Reaction Type | Key Transformation | Purpose |

|---|---|---|---|

| 1 | Pictet-Spengler Reaction | Formation of a tetrahydro-β-carboline skeleton | Installs the initial polycyclic core. |

| 2 | N-Acylation | Introduction of a dienophile moiety | Prepares the substrate for intramolecular cyclization. |

Incorporation into Diverse Heterocyclic Frameworks

This compound is a versatile precursor for creating a wide array of complex heterocyclic structures, particularly through multicomponent reactions (MCRs). windows.netmdpi.comnih.govrsc.orgresearchgate.net MCRs, such as the 1,3-dipolar cycloaddition of azomethine ylides, provide a powerful and efficient method for generating molecular diversity from simple starting materials in a single pot. nih.govnih.gov

In a typical three-component reaction, an amino acid or a secondary amine like this compound reacts with an aldehyde or ketone and a dipolarophile. The in-situ generation of an azomethine ylide, which contains the pyrrolidine core, is followed by its cycloaddition with an electron-deficient olefin. This process leads to the formation of highly substituted spirocyclic or fused pyrrolidine derivatives. nih.govua.esrsc.org The stereochemistry of the final product is often controlled by the chiral center of the parent pyrrolidine.

The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks exemplifies this approach, where the reaction of a primary amine, a maleimide, and an aldehyde yields complex spiro-heterocycles. ua.es The use of a chiral amine like this compound in such a sequence would be expected to produce the spirocyclic product with a high degree of diastereoselectivity.

Table 2: Example of a Three-Component Reaction for Spiro-Heterocycle Synthesis

| Amine Component | Aldehyde Component | Dipolarophile | Product | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|---|

| Allylamine | Cinnamaldehyde | N-Methylmaleimide | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivative | >95:5 | High |

| Butylamine | Cinnamaldehyde | N-Methylmaleimide | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivative | >95:5 | High |

| Allylamine | Benzaldehyde | N-Phenylmaleimide | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivative | >95:5 | High |

(Data based on representative multicomponent reactions leading to similar heterocyclic frameworks) ua.es

Enabling Chiral Scaffolds for Chemical Probe Development

In the field of chemical biology, chemical probes are essential tools for studying biological systems. nih.gov The development of these probes often requires rigid molecular scaffolds that can present specific functional groups in a well-defined three-dimensional orientation. This compound provides an excellent chiral scaffold for the design and synthesis of such probes. nih.gov

The pyrrolidine ring serves as a conformationally restricted core. The bulky tert-butyl group further limits conformational flexibility, ensuring that substituents attached to the ring maintain predictable spatial arrangements. This structural rigidity is critical for designing probes that can selectively interact with biological targets. nih.gov

The synthesis of chemical probes based on this scaffold involves the strategic attachment of three key components to the pyrrolidine core:

A binding group: To interact with the target of interest.

A reporter tag: Such as a fluorescent label or an affinity tag, for detection and isolation. mdpi.com

A linker: A chain of atoms connecting the scaffold to the reporter tag, the length and composition of which can be varied to optimize probe function.

The secondary amine of the pyrrolidine ring provides a convenient handle for derivatization, allowing for the straightforward attachment of linkers or other functional moieties through standard amide bond formation or reductive amination reactions. The defined stereochemistry of the (S)-isomer ensures that the resulting library of chemical probes is enantiomerically pure, which is crucial for interpreting structure-activity relationships.

Derivatization and Functionalization Strategies of S 3 Tert Butyl Pyrrolidine

N-Functionalization and Protecting Group Manipulation

The nitrogen atom of the pyrrolidine (B122466) ring is a primary site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties. A common strategy involves the use of protecting groups, which temporarily block the nitrogen to allow for selective reactions elsewhere in the molecule.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen. vulcanchem.comcymitquimica.com It is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA), revealing the free amine for further modification. smolecule.com This deprotection step is crucial for subsequent reactions such as acylation, alkylation, or coupling to other molecules.

Table 1: Common N-Functionalization and Deprotection Reactions

| Reaction Type | Reagent(s) | Product |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347), Base | N-Boc-(S)-3-(tert-Butyl)pyrrolidine |

| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | (S)-3-(tert-Butyl)pyrrolidine |

| N-Benzoylation | Benzoyl Chloride, Base | N-Benzoyl-(S)-3-(tert-Butyl)pyrrolidine |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-(S)-3-(tert-Butyl)pyrrolidine |

Substitution and Modification at the Pyrrolidine Ring Carbons

Modifications at the carbon atoms of the pyrrolidine ring are essential for creating structural diversity and introducing new functionalities. These strategies often aim to introduce additional stereocenters or elaborate side chains.

Introduction of Additional Chiral Centers

The existing stereocenter at the C3 position of this compound can direct the stereoselective introduction of new chiral centers. smolecule.com This is a powerful strategy for synthesizing complex molecules with defined three-dimensional structures. For example, diastereoselective reactions can be employed to create pyrrolidines with multiple stereogenic centers, which is critical for the synthesis of many biologically active compounds. acs.org The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, can facilitate the highly diastereoselective addition of nucleophiles to imines derived from pyrrolidine precursors, leading to the formation of densely substituted pyrrolidines. acs.orgresearchgate.net

Stereoselective Hydroxylation and Amination

The introduction of hydroxyl and amino groups at specific positions on the pyrrolidine ring can significantly impact the biological activity of the resulting derivatives. Stereoselective hydroxylation of N-protected pyrrolidines can be achieved using biocatalysts, such as certain strains of bacteria like Sphingomonas sp. HXN-200, which can introduce a hydroxyl group at the 3-position with high regio- and stereoselectivity. researchgate.net For example, the hydroxylation of N-tert-butoxycarbonyl-pyrrolidine with Aspergillus niger can yield the corresponding (S)-3-hydroxy derivative. google.com

Similarly, stereoselective amination methods are employed to introduce nitrogen-containing functional groups. Direct C-H amination reactions, catalyzed by iron complexes, provide a route to 2,5-disubstituted pyrrolidines from aliphatic azides with good diastereoselectivity. nih.gov

Coupling Reactions for Side Chain Elaboration

Coupling reactions are a cornerstone for extending the carbon framework of the pyrrolidine ring. The hydroxyl group of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be converted to a leaving group, such as a bromide, to facilitate nucleophilic substitution reactions for side-chain elaboration. nih.govsynquestlabs.com Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been used with high enantiospecificity on pyrrolidine derivatives, allowing for the formation of new carbon-carbon bonds. smolecule.com

Synthesis of Pyrrolidine Conjugates and Hybrid Molecules

This compound and its derivatives are valuable building blocks for the synthesis of conjugates and hybrid molecules, where the pyrrolidine moiety is linked to other chemical entities like peptides, heterocyclic rings, or pharmacophores. The Boc-protected amino and carboxylic acid functionalities of derivatives like (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid make them ideal for peptide synthesis. smolecule.com The Boc group ensures chemoselectivity during peptide chain elongation. smolecule.com These pyrrolidine-containing building blocks have been incorporated into complex peptides with therapeutic potential. smolecule.com

Formation of Spiro-Pyrrolidine Derivatives

Spiro-pyrrolidine derivatives, where the pyrrolidine ring is fused to another ring system at a single carbon atom, represent a class of compounds with significant pharmacological interest. nih.gov The synthesis of these complex architectures often involves 1,3-dipolar cycloaddition reactions. nih.govtandfonline.comua.es In this approach, an azomethine ylide, which can be generated in situ from the reaction of an amine and an aldehyde, reacts with a dipolarophile to form the spiro-pyrrolidine ring system. tandfonline.comua.es Multicomponent reactions are particularly efficient for constructing spiro-pyrrolidine scaffolds in a single step with high diastereoselectivity. tandfonline.comua.es For instance, the reaction of an allylamine, a maleimide, and an aldehyde can lead to the formation of spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} skeletons. ua.es

Advanced Analytical Techniques in Research on S 3 Tert Butyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (S)-3-(tert-Butyl)pyrrolidine. weebly.comnih.gov It provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. weebly.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different chemical environments of hydrogen and carbon atoms within the molecule.

The analysis of pyrrolidine (B122466) rings by NMR is particularly insightful for understanding their conformational dynamics. The five-membered pyrrolidine ring is not planar and typically adopts envelope or twisted-chair conformations. researchgate.netfrontiersin.orgnih.gov The bulky tert-butyl group at the C3 position significantly influences this conformational equilibrium. researchgate.net The pyrrolidine ring can exist in two primary puckered forms: Cγ-endo and Cγ-exo. frontiersin.orgnih.gov Quantum mechanical calculations on related structures have shown that the energy difference between these conformers can be small, indicating a dynamic equilibrium in solution. frontiersin.orgnih.gov

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to probe through-space interactions between protons. For instance, strong NOEs observed between protons of a tert-butyl group and other parts of a molecule can confirm close spatial proximity, helping to define the preferred conformation. frontiersin.orgnih.gov In complex peptide structures incorporating pyrrolidine rings, the tert-butyl signal can be a sharp and easily detectable probe for conformational studies. nih.gov

Table 1: Representative NMR Data for Pyrrolidine Derivatives Note: Specific data for this compound is not publicly available. The data below is representative of substituted pyrrolidine structures found in the literature to illustrate the technique.

| Nucleus | Technique | Typical Chemical Shift (δ) Range (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | 1D NMR | 0.8 - 4.0 | Identifies protons in different environments (tert-butyl, ring CH₂, ring CH). |

| ¹³C | 1D NMR | 20 - 70 | Identifies carbon atoms of the pyrrolidine ring and the tert-butyl group. |

| ¹H-¹H | COSY | N/A | Shows proton-proton coupling, establishing connectivity within the ring. |

| ¹H-¹³C | HSQC/HMBC | N/A | Correlates protons with directly attached (HSQC) or nearby (HMBC) carbons. nih.gov |

| ¹H-¹H | NOESY | N/A | Reveals through-space proximity of protons, key for conformational analysis. frontiersin.org |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. d-nb.inforesearchgate.netspringernature.com This technique is indispensable for chiral molecules like this compound, as it provides unambiguous proof of the stereochemistry at the chiral center. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. csic.es

For a chiral molecule, the analysis can determine the Flack parameter, which confirms whether the correct enantiomer has been modeled. nih.govnih.gov A Flack parameter close to zero for a known chiral reference indicates a high probability that the assigned absolute configuration is correct. nih.gov The crystal structure reveals precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. csic.es

While a crystal structure for this compound itself is not publicly documented, analysis of related substituted pyrrolidine structures demonstrates the power of this method. For example, the crystal structure of (2S, 4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate provides detailed structural parameters. csic.es Such analyses confirm the puckering of the pyrrolidine ring and the spatial orientation of its substituents, which are often stabilized by intermolecular interactions like hydrogen bonds in the crystal lattice. csic.esnih.gov

Table 2: Crystallographic Data for a Representative Substituted Pyrrolidine Data from the crystal structure of (2S, 4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate. csic.es

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P1 | Defines the symmetry operations within the unit cell. |

| a (Å) | 6.5903(3) | Dimensions of the unit cell. |

| b (Å) | 9.7193(5) | |

| c (Å) | 9.9874(4) | |

| Flack Parameter | N/A (in this example) | Confirms absolute configuration in chiral, enantiopure crystals (value near 0 is ideal). nih.gov |

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are vital for assessing the chemical and stereochemical purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the target compound from any impurities, starting materials, or by-products. google.comnih.gov

The most critical application of chromatography in this context is the determination of enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other. This is achieved using chiral chromatography, where the stationary phase of the column is itself chiral. nih.gov Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak), can form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification. nih.gov

For example, a method for a related pyrrolidine derivative might use a cellulose-based column with a mobile phase of hexane (B92381) and isopropanol (B130326) to separate the (S) and (R) enantiomers. vulcanchem.com Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more efficient results than HPLC. orgsyn.org The choice of the specific chiral column and elution conditions is crucial and must be optimized for each specific compound to achieve baseline separation of the enantiomers. nih.gov The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. google.comgoogleapis.com

Table 3: Example Conditions for Chiral Chromatographic Separation Note: Conditions are illustrative, based on methods for related chiral amines and pyrrolidines.

| Technique | Column Type | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Chiral HPLC | Chiralpak AS nih.gov | Hexane/Isopropanol vulcanchem.com | UV (210-230 nm) google.comorgsyn.org | Separation and quantification of (S) and (R) enantiomers. |

| Chiral SFC | Chiracel OB-H orgsyn.org | CO₂ / Isopropanol orgsyn.org | UV (230 nm) orgsyn.org | Fast and efficient determination of enantiomeric excess. |

| Reverse Phase HPLC | C18 nih.govmdpi.com | Acetonitrile/Water google.comnih.gov | UV or ELSD nih.gov | Assessment of chemical purity (separation from non-enantiomeric impurities). |

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of enantiomerically pure pyrrolidines is a cornerstone of medicinal and materials chemistry. mdpi.com Future research is increasingly directed towards greener, more atom-economical, and scalable methods for producing (S)-3-(tert-Butyl)pyrrolidine.

Current efforts focus on moving beyond classical multi-step syntheses, which often involve protecting groups and harsh reagents. Emerging strategies include:

Catalytic Asymmetric Hydrogenation: The use of chiral iridium or rhodium complexes for the asymmetric hydrogenation of corresponding pyrrole (B145914) precursors offers a direct and highly efficient route. organic-chemistry.org Research is focused on developing catalysts that are robust, require low loading, and are recyclable.

[3+2] Cycloaddition Reactions: Asymmetric 1,3-dipolar cycloadditions between azomethine ylides and electron-deficient alkenes are powerful for constructing substituted pyrrolidines. acs.org Future work will likely focus on developing catalysts that can control the regioselectivity and diastereoselectivity to favor the desired (S)-3-substituted product directly, potentially using the tert-butyl group to steer the stereochemical outcome.

C-H Activation/Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation of N-Boc-pyrrolidine followed by alkylation represents a modern and efficient approach. orgsyn.org Refining these methods to achieve high selectivity at the C-3 position with a tert-butyl group is a key area for future investigation.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Asymmetric Hydrogenation | Use of chiral transition metal catalysts (e.g., Ir, Rh) on unsaturated precursors. organic-chemistry.org | High enantioselectivity, atom economy. | Development of novel, recyclable catalysts with higher turnover numbers. |

| Biocatalysis/Enzymatic | Employment of enzymes like imine reductases or transaminases. | Mild reaction conditions, high selectivity, environmentally friendly. | Enzyme discovery and engineering for substrate specificity. |

| Asymmetric [3+2] Cycloaddition | Catalytic control of cycloaddition between azomethine ylides and alkenes. acs.org | Rapid construction of the pyrrolidine (B122466) ring with multiple stereocenters. | Design of new chiral ligands to control stereoselectivity. |

| C-H Functionalization | Direct, catalyzed introduction of the tert-butyl group onto the pyrrolidine core. orgsyn.org | Step economy, use of simple starting materials. | Achieving high regioselectivity and enantioselectivity at the C-3 position. |

Exploration of Novel Catalytic Applications

The chiral pyrrolidine scaffold is a privileged structure in organocatalysis. mdpi.com The introduction of a sterically demanding tert-butyl group at the C-3 position of (S)-pyrrolidine creates a unique chiral environment that is ripe for exploitation in novel catalytic applications.

Future research is expected to focus on designing new classes of organocatalysts derived from this compound for challenging asymmetric transformations. The bulk of the tert-butyl group can be harnessed to create highly organized transition states, leading to enhanced enantioselectivity.

Potential areas of exploration include:

Proline-Sulfonamide Catalysts: The combination of the pyrrolidine nitrogen with a sulfonamide moiety bearing the this compound backbone could create powerful hydrogen-bond-donating catalysts. These could be applied to asymmetric Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. mdpi.comnih.gov

Dipeptide-like Catalysts: Incorporating the this compound motif into short peptide sequences can generate catalysts that mimic enzyme active sites. The tert-butyl group would act as a crucial element for creating a well-defined chiral pocket, potentially enabling highly selective aldol or Mannich reactions. nih.gov

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts derived from this compound could serve as effective phase-transfer catalysts for asymmetric alkylations, enabling the synthesis of complex chiral molecules from simple precursors.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational modeling offers a pathway to rapidly screen potential applications and understand complex reaction mechanisms.

Predicting Catalyst Performance: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions catalyzed by this compound-derived catalysts. acs.org This allows for the rational design of catalysts with improved activity and selectivity, saving significant experimental time and resources. For instance, modeling can predict how the conformation of the tert-butyl group influences the approach of substrates in an organocatalyzed reaction. acs.org

Understanding Reaction Pathways: Computational studies can elucidate the mechanisms of synthetic routes to this compound itself. For example, modeling the energy profiles of different cyclization pathways can help identify the most efficient synthetic strategy. researchgate.net

In Silico Design of Derivatives: Molecular docking and other computational methods can predict the binding of this compound derivatives to biological targets. researchgate.net This is crucial for the rational design of molecules with specific properties, as discussed in the following section.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Catalyst Design, Mechanistic Studies | Transition state energies, reaction barriers, stereoselectivity, conformational analysis. acs.org |

| Molecular Dynamics (MD) | Conformation in Solution | Dynamic behavior of the pyrrolidine ring, solvent effects, preferred conformations. |

| Molecular Docking | Chemical Probe Design | Binding affinity and pose within a protein active site. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Modeling enzyme-catalyzed synthesis or metabolism. |

Design of this compound-derived Molecular Probes and Tools for Chemical Biology

Molecular probes are essential for interrogating biological systems. The this compound scaffold offers a unique, three-dimensional, and stereochemically defined platform for the design of novel chemical probes. The focus here is on the chemical design principles rather than the ultimate biological activity.

The design of such probes involves the strategic attachment of reporter groups (e.g., fluorophores, biotin) and reactive groups to the this compound core. The tert-butyl group plays a critical role in influencing the molecule's conformation and its interaction with its intended biological target.

Key design considerations include:

Vectorial Design: The pyrrolidine nitrogen and other positions on the ring serve as attachment points for functional moieties. The rigid, chiral structure ensures that these moieties are presented in a well-defined spatial orientation.

Conformational Locking: The bulky tert-butyl group can restrict the pseudorotation of the pyrrolidine ring, leading to a more defined molecular shape. nih.gov This pre-organization can enhance binding affinity and selectivity for a target protein.

Modulation of Physicochemical Properties: The tert-butyl group significantly increases the lipophilicity of the molecule. This property can be fine-tuned by introducing polar functional groups elsewhere on the scaffold to achieve the desired balance of solubility and cell permeability for effective probe performance. For example, constraining a flexible alkyl chain within a pyrrolidine ring has been used to modulate properties in the design of probes for bromodomains. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.